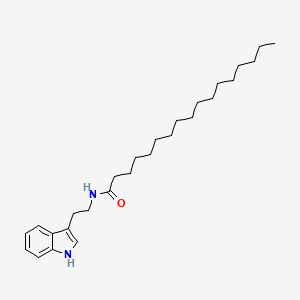

Heptadecanoic acid tryptamide

Description

Discovery and Biological Sources of Heptadecanoic Acid Tryptamide

This compound, also known as margaric acid tryptamide, is a molecule where heptadecanoic acid is joined to a tryptamine (B22526) base. sigmaaldrich.comsigmaaldrich.com While not widespread, its presence is significant in specific biological contexts.

Current research has not prominently featured the isolation of this compound from the Annonaceae family. However, the broader class of fatty acid amides is known to exist as phytochemicals in a variety of crops and cultivated plants. google.com The study of these compounds is crucial for food quality analysis. google.com

Fatty acid tryptamides (FATs) are notably found in cocoa products. researchgate.netnih.gov Their concentration is significantly higher in the cocoa shell compared to the cocoa nibs, making them effective markers for determining the shell content in products like cocoa butter. researchgate.netnih.govlci-koeln.de The primary FATs used for this purpose are behenic acid tryptamide (BAT) and lignoceric acid tryptamide (LAT). lci-koeln.de The presence of these compounds is an important quality parameter in chocolate production. google.com While these are the dominant FATs, a broader range of these molecules, including those with hydroxyl groups, has been identified in cocoa shells. nih.govlci-koeln.de this compound itself has been used as an internal standard in the analysis of these cocoa-derived FATs, highlighting its relevance in this matrix. acs.org

Advanced Isolation and Purification Techniques for this compound from Natural Sources

The isolation and analysis of this compound and related compounds from complex natural mixtures require a suite of advanced chemical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acid tryptamides. nih.govlci-koeln.de Methods using HPLC coupled with fluorescence detection (HPLC-FLD) have been developed for the sensitive quantification of these compounds in cocoa products. lci-koeln.deeurofins.fr This approach is considered the state-of-the-art for determining shell content in cocoa masses and powders. lci-koeln.de For more detailed structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed, which can identify a wide range of metabolites, including various fatty acid tryptamides. nih.govjsbms.jp Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful tool used for the analysis of fatty acids, often after derivatization to make them more volatile. lipidmaps.orgnih.gov

Table 1: Chromatographic Techniques for Fatty Acid Tryptamide Analysis

| Technique | Detector | Application | Reference |

|---|---|---|---|

| HPLC | Fluorescence (FLD) | Quantification of FATs in cocoa products | lci-koeln.deeurofins.fr |

| LC-MS/MS | Mass Spectrometry | Identification and quantification of various metabolites | nih.govjsbms.jp |

| GC-MS | Mass Spectrometry | Analysis of derivatized fatty acids | lipidmaps.orgnih.gov |

The initial step in isolating this compound from natural sources is extraction. Solid-Phase Extraction (SPE) is a commonly used technique to clean up and concentrate the sample. nih.govmdpi.com For instance, in the analysis of cocoa products, lipid fractions enriched in FATs are isolated using a silica (B1680970) gel cartridge before HPLC analysis. acs.org Different solvent systems are employed depending on the matrix; for example, a mixture of chloroform (B151607) and methanol (B129727) is effective for extracting lipids from plant tissues. wur.nl Other methods like the Bligh and Dyer method, which uses a chloroform-methanol-water system, are also standard procedures. nih.gov

Modern analytical methods are continually evolving to provide more efficient and sensitive analyses. The development of methods using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry allows for the detection and characterization of a wider array of metabolites from complex samples. lci-koeln.de Furthermore, the use of advanced derivatization agents can enhance the ionization efficiency and sensitivity of detection in LC-MS/MS analyses, which is a promising avenue for the study of fatty acid tryptamides. mdpi.com

Properties

Molecular Formula |

C27H44N2O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]heptadecanamide |

InChI |

InChI=1S/C27H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(30)28-22-21-24-23-29-26-19-17-16-18-25(24)26/h16-19,23,29H,2-15,20-22H2,1H3,(H,28,30) |

InChI Key |

OPWRODKDBZEVLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Profile of Heptadecanoic Acid Tryptamide

Structure and Chemical Identity

This compound, also known as N-[2-(3-Indolyl)ethyl]heptadecanamide or Margaric acid tryptamide, is formed by an amide linkage between a heptadecanoic acid molecule and a tryptamine (B22526) molecule. sigmaaldrich.comchemsrc.com Heptadecanoic acid is a 17-carbon saturated fatty acid. libretexts.org

Occurrence in Plant Genera (e.g., Annonaceae)

Physicochemical Properties

The properties of this compound have been documented, primarily through its availability as an analytical standard. These properties are summarized in the interactive data table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₄N₂O | sigmaaldrich.commdpi.com |

| Molecular Weight | 412.65 g/mol | sigmaaldrich.commdpi.com |

| CAS Number | 232257-97-5 | chemicalbook.comsigmaaldrich.com |

| Appearance | Solid | mdpi.com |

| Melting Point | 112-116 °C | sigmaaldrich.com |

| Boiling Point | 585.8 °C at 760 mmHg | echemi.com |

| Density | 0.97 g/cm³ | echemi.com |

| Flash Point | 308.1 °C | echemi.com |

| LogP | 8.46920 | echemi.com |

Synthesis and Characterization

Laboratory Synthesis Methods

The synthesis of fatty acid amides like this compound is typically achieved through the coupling of a carboxylic acid and an amine. A common laboratory method for preparing amides involves the use of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond by activating the carboxylic acid. mdpi.com A general procedure involves dissolving the fatty acid (heptadecanoic acid) in a suitable solvent like dichloromethane, adding DCC, and then introducing the amine (tryptamine). mdpi.com The reaction proceeds at room temperature, leading to the formation of the desired amide and a dicyclohexylurea byproduct, which can be removed by filtration. mdpi.com Another approach involves the reaction of tryptamine (B22526) with the corresponding acyl chloride (margaroyl chloride). chemsrc.com

Amide Bond Formation Approaches

Analytical Characterization Techniques

The identity and purity of synthesized this compound are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity of the compound, with analytical standards being available for this purpose. sigmaaldrich.com Spectroscopic methods are used to confirm the structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of the atoms in the molecule. mdpi.comrsc.org Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. mdpi.comresearchgate.net The fragmentation of amides in mass spectrometry often involves cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org

Biological Activities and Mechanistic Insights in Pre Clinical Models

Exploration of Neurotrophic and Neuroprotective Properties (based on general fatty acid tryptamides)

Fatty acid tryptamides, as a class, have demonstrated potential neurotrophic and neuroprotective activities in various pre-clinical models. These properties are crucial for the maintenance, survival, and function of neurons.

Studies on fatty acid tryptamides have shown their ability to influence key neuronal processes in primary cell cultures. Some fatty acid tryptamides have been reported to possess neurotrophic properties in primary mesencephalic cultures. researchgate.net The use of primary neuronal cell cultures is a fundamental approach to studying the direct effects of compounds on neurons. These cultures can be supplemented with various factors to support neuronal survival and differentiation. For instance, B-27 supplement, which contains fatty acids and antioxidants, is commonly used for the culture of primary embryonic neurons. thermofisher.com The incubation of rat embryo cortical neurons with nanoliposomes rich in n-3 polyunsaturated fatty acids (PUFAs) has been shown to have neurotrophic effects. mdpi.com This suggests that the fatty acid component of heptadecanoic acid tryptamide could contribute to the modulation of neuronal health.

The dopaminergic system is critically involved in motor control, motivation, and reward, and its degeneration is a hallmark of Parkinson's disease. Research has indicated that fatty acid tryptamides can exert neuroprotective and neuritogenic activities on dopaminergic neurons. researchgate.net Specifically, some natural tryptaminic derivatives have been investigated for their neurotrophic properties on dopaminergic neurons in primary mesencephalic cultures. researchgate.net Furthermore, there is evidence that dietary fatty acids, particularly omega-3 PUFAs, can influence brain dopamine (B1211576) systems. nih.govnih.gov Deficiencies in these fatty acids have been linked to alterations in dopamine metabolism and an increased risk for neuropsychiatric disorders involving dopaminergic dysregulation. nih.govmdpi.com While not a direct study of this compound, these findings suggest a potential area of investigation for its effects on dopaminergic neurons. A synergistic neuroprotective effect has been observed between caffeine (B1668208) and long-chain fatty acyl tryptamides, such as eicosanoyl-5-hydroxytryptamide (EHT), in models of Parkinson's disease. google.com

Modulation of Neuronal Processes in Primary Cell Cultures

Antioxidant Modulatory Activities

The antioxidant properties of compounds are vital in combating cellular damage caused by reactive oxygen species (ROS). The potential antioxidant activity of this compound can be inferred from studies on related fatty acids and their derivatives.

Various in vitro assays are employed to determine the radical scavenging capacity of chemical compounds. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. mdpi.commdpi.comfrontiersin.orgnih.gov For instance, a lipid extract containing heptadecanoic acid (12.8%) demonstrated significant in vitro antioxidant activity in DPPH, β-carotene bleaching, and nitric oxide radical scavenging assays. bibliotekanauki.pl Fatty acid methyl esters derived from vegetable oils have also shown antioxidant potential, with their scavenging effect on DPPH radicals being concentration-dependent. scielo.br The antioxidant activity of fatty acids is influenced by their structure, including the degree of unsaturation. mdpi.com

Table 1: In Vitro Antioxidant Activity of a Lipid Extract Containing Heptadecanoic Acid

| Assay | IC50 Value (µg/mL) | Standard Compound | IC50 Value of Standard (µg/mL) |

| DPPH Radical Scavenging | 170.5 ± 2.1 | α-tocopherol | 85.6 ± 1.8 |

| β-Carotene Bleaching | 265.5 ± 2.8 | Rutin | 8.2 ± 0.5 |

| Nitric Oxide Scavenging | 385.0 ± 4.8 | Quercetin | 51.4 ± 1.8 |

| Data extrapolated from a study on a lipid extract of Mercurialis annua L. containing 12.8% heptadecanoic acid. bibliotekanauki.pl |

Beyond direct radical scavenging, fatty acids can modulate the cellular response to oxidative stress. Elevated levels of non-esterified fatty acids (NEFA) can induce oxidative stress by increasing the production of mitochondrial ROS. mdpi.com Conversely, some fatty acids can enhance the cellular antioxidant defense system. For example, supplementation with certain fatty acids can increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com The interplay between fatty acids and oxidative stress is complex; for instance, while polyunsaturated fatty acids are susceptible to peroxidation, a high omega-3/omega-6 ratio has been associated with lower levels of oxidative stress markers. nih.gov The presence of active fatty acid oxidation can enhance the cell's capacity to quench ROS. biorxiv.org

In Vitro Radical Scavenging Assays

Investigation of Anti-Proliferative and Apoptosis-Inducing Effects in Cellular Models (extrapolated from Heptadecanoic acid studies)

Research on heptadecanoic acid has revealed significant anti-proliferative and apoptosis-inducing effects in various cancer cell lines, providing a strong rationale for investigating similar properties in this compound.

Heptadecanoic acid has been shown to inhibit the proliferation of several cancer cell lines, including non-small-cell lung cancer (NSCLC) cells (PC-9 and PC-9/GR), pancreatic cancer cells (Panc-1 and MIA PaCa-2), and to a lesser extent, breast cancer cells (MCF-7 and MDA-MB-231). spandidos-publications.comnih.govspringermedizin.de In NSCLC cells, heptadecanoic acid was found to be the most effective among several tested fatty acids at inhibiting cell proliferation in a dose-dependent manner. spandidos-publications.com It also enhanced the cytotoxic effects of the chemotherapy drug gefitinib. spandidos-publications.comresearchgate.net

Furthermore, heptadecanoic acid has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. In both gefitinib-sensitive and resistant NSCLC cells, heptadecanoic acid treatment led to a significant increase in apoptosis. spandidos-publications.comresearchgate.net Similarly, in pancreatic cancer cells, heptadecanoic acid induced apoptosis in a dose-dependent manner and acted synergistically with the chemotherapeutic agent gemcitabine (B846) to promote apoptosis. nih.gov Mechanistically, the anti-cancer effects of heptadecanoic acid have been linked to the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation. spandidos-publications.comresearchgate.net In pancreatic cancer cells, its effects were associated with the inhibition of the Hippo pathway. nih.gov

Table 2: Anti-proliferative and Apoptotic Effects of Heptadecanoic Acid on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Proposed Mechanism of Action |

| PC-9 and PC-9/GR | Non-small-cell lung cancer | Inhibition of proliferation and migration, induction of apoptosis, enhanced cytotoxicity of gefitinib. spandidos-publications.comnih.gov | Suppression of PI3K/Akt signaling pathway. spandidos-publications.comresearchgate.net |

| Panc-1 and MIA PaCa-2 | Pancreatic cancer | Inhibition of proliferation and colony formation, induction of apoptosis, enhanced chemosensitivity to gemcitabine. nih.gov | Inhibition of the Hippo pathway. nih.gov |

| GR-MIA PaCa-2 | Gemcitabine-resistant pancreatic cancer | Higher antiproliferative efficacy compared to parental cells, induction of apoptosis. nih.gov | Inhibition of the Hippo pathway. nih.gov |

Based on a thorough review of available scientific literature, there is currently insufficient public data to generate an article on the biological activities and mechanistic insights of This compound that adheres to the specific outline provided.

The requested topics, including the compound's impact on cell cycle progression, induction of apoptosis, and involvement in specific intracellular signaling pathways (PI3K/Akt, Hippo), are not documented in the accessible pre-clinical research for this compound. While the compound is commercially available and has been identified in natural sources, its functional effects in cancer cell lines and other biological systems have not been detailed in the scientific literature found.

Extensive research is, however, available for the related parent compound, Heptadecanoic acid , covering many of the areas in the requested outline. Should you wish to proceed with an article on Heptadecanoic acid, the requested sections could be populated with relevant data.

Structure Activity Relationship Sar Studies

Impact of Fatty Acid Chain Length and Saturation on Biological Activity

While direct comparative studies detailing the SAR of Heptadecanoic acid tryptamide by varying its fatty acid chain are limited, the influence of the acyl chain length and saturation is a well-established determinant of biological activity in many classes of lipid molecules. The 17-carbon saturated chain (heptadecanoyl group) of this compound defines its physicochemical properties, such as lipophilicity and membrane interactions, which are critical for its biological function.

Research on other classes of fatty acid derivatives demonstrates the critical nature of the acyl chain:

Antimicrobial Lipids: Studies on free fatty acids and their monoglyceride derivatives have shown that antimicrobial potency is highly dependent on chain length. For instance, lauric acid (C12) was found to have the most potent activity against Gram-positive bacteria. mdpi.com In another study on fatty acid amide derivatives, antimicrobial activity against bacteria and yeast increased with carbon chain length, peaking at C12. nih.gov

Peptide Conjugates: When antimicrobial peptides were conjugated to fatty acids, increasing the chain length up to 16 carbons (palmitic acid) enhanced the antimicrobial activity. nih.gov This effect is often attributed to increased hydrophobic interactions that improve the molecule's affinity for bacterial membranes. nih.gov

Drug Delivery Systems: In the context of anticancer drug delivery, albumin nanoparticles conjugated with a long-chain fatty acid (C18, stearic acid) showed improved anticancer activity in a colorectal cancer model compared to those with a short-chain fatty acid (C4, butyric acid). nih.gov This was linked to enhanced interaction with free-fatty acid receptors on cancer cells. nih.gov

These findings collectively underscore that the C17 saturated chain of this compound is not merely a structural backbone but a key functional element. Its specific length and saturation level are expected to be finely tuned for its observed biological effects, such as the activation of sirtuins. researchgate.net

| Compound Class | Chain Length Studied | Observed Effect on Activity | Reference |

|---|---|---|---|

| Free Fatty Acids / Monoglycerides | C6 to C18 | Peak antimicrobial activity observed at C12 (Lauric Acid). | mdpi.commdpi.com |

| Fatty Acid-Peptide Conjugates | Variable | Increasing chain length up to C16 increased antimicrobial activity. | nih.gov |

| Fatty Acid Amide Derivatives | Variable | Activity against bacteria/yeast increased with chain length, maximizing at C12. | nih.gov |

| Fatty Acid-Albumin Nanoparticles | C4 vs. C18 | C18 conjugate showed superior anticancer activity over C4 conjugate. | nih.gov |

Role of the Tryptamide Moiety in Biological Potency or Selectivity

The tryptamide moiety, formed by the amide linkage between heptadecanoic acid and tryptamine (B22526), is essential for the molecule's biological identity and activity. N-acyl amides are an emerging class of endogenous signaling lipids, structurally similar to the well-known endocannabinoid anandamide (B1667382) (N-arachidonoyl ethanolamine). frontiersin.orgnih.gov The specific headgroup of these amides plays a crucial role in determining their interaction with biological targets and, consequently, their potency and selectivity.

The tryptamine portion of this compound is a derivative of the amino acid tryptophan and is a recognized neuromodulator in its own right. psu.edu When acylated, it forms a pharmacophore that can interact with various receptors and enzymes. For example, the broader class of N-acyl amides, which includes N-acyl dopamines and N-acyl ethanolamines, are known to be ligands for Transient Receptor Potential (TRP) channels, such as TRPV1. nih.gov The identity of both the fatty acid and the amine headgroup dictates the potency and efficacy at these channels. nih.gov

In the study that identified this compound from cacao, the entire molecule was implicated in activating sirtuins, suggesting that the tryptamide structure is recognized by the enzyme or related pathways. researchgate.net The indole (B1671886) ring of tryptamine is capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at a binding site. Therefore, the tryptamide moiety is not a passive anchor but an active component that directs the molecule to its biological targets and determines the nature of the interaction.

| N-Acyl Amide | Amine Moiety | Known Biological Target(s) | Reference |

|---|---|---|---|

| N-Arachidonoyl ethanolamine (B43304) (Anandamide) | Ethanolamine | Cannabinoid Receptors (CB1, CB2), TRPV1 | nih.gov |

| N-Arachidonoyl dopamine (B1211576) (NADA) | Dopamine | TRPV1, CB1 | nih.gov |

| N-Oleoyl dopamine (OLDA) | Dopamine | TRPV1 | nih.gov |

| N-Palmitoyl serotonin (B10506) | Serotonin | Inhibits L-dopa-induced dyskinesia | frontiersin.org |

| Fatty Acid Tryptamides | Tryptamine | Sirtuin Activation, Neurotrophic Properties | researchgate.netresearchgate.net |

Conformational Analysis and SAR

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around its single bonds. These conformations can have different energy levels, and the preferred conformation often dictates how a molecule interacts with its biological target. While specific conformational analysis studies for this compound have not been published, the conformational landscape of its parent amine, tryptamine, has been extensively studied. psu.eduresearchgate.net

Tryptamine is a flexible molecule due to the ethylamine (B1201723) side chain attached to the rigid indole ring. psu.edu Spectroscopic and computational studies have identified several low-energy conformers for isolated tryptamine, primarily described by the torsion angles of the side chain. researchgate.netnsf.gov These conformers are generally classified as gauche or anti, depending on the orientation of the amino group relative to the indole ring, and these different shapes are known to be critical for binding to neurotransmitter receptors. psu.eduresearchgate.net

The addition of a long, flexible 17-carbon acyl chain to the tryptamine nitrogen introduces significant new dimensions to this conformational landscape. The heptadecanoyl chain would:

Introduce steric hindrance , potentially restricting the rotation of the tryptamine side chain and altering the relative populations of its intrinsic conformers.

Add numerous rotatable bonds , creating a vast number of possible conformations for the entire molecule.

Provide a large, lipophilic domain , capable of extensive van der Waals and hydrophobic interactions with a binding pocket or a lipid membrane.

Biosynthesis and Endogenous Metabolic Pathways

Putative Biosynthetic Routes in Natural Producers

The synthesis of heptadecanoic acid tryptamide is predicated on the endogenous presence and synthesis of its constituent molecules.

Heptadecanoic acid (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid. wikipedia.org While it is found in trace amounts in ruminant milk and fat, it can also be synthesized endogenously. nih.govresearchgate.net The primary pathway for the synthesis of odd-chain fatty acids like heptadecanoic acid utilizes propionyl-CoA as a primer for the fatty acid synthase enzyme system. mdpi.comnih.gov Propionyl-CoA can be derived from several sources, including the fermentation of dietary fiber by gut microbiota, and the degradation of certain amino acids like methionine, valine, isoleucine, and threonine. nih.gov

Another potential, though less common, route for the formation of odd-chain fatty acids is through α-oxidation of an even-chain fatty acid, which involves the removal of a single carbon atom from the carboxyl end. nih.govnih.govmdpi.com The β-oxidation of odd-chain fatty acids results in the production of acetyl-CoA and a final three-carbon molecule, propionyl-CoA. nih.govsnmjournals.org

Tryptamine (B22526) is a monoamine compound derived from the essential amino acid tryptophan. wikipedia.org The primary route of tryptamine synthesis is the decarboxylation of tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase. wikipedia.orgresearchgate.net This process removes the carboxyl group from tryptophan to yield tryptamine.

Tryptophan metabolism is a complex network with several competing pathways. encyclopedia.pub While the majority of dietary tryptophan is metabolized through the kynurenine (B1673888) pathway, a smaller fraction is converted to serotonin (B10506) and an even smaller amount, approximately 1%, is directed towards tryptamine production. encyclopedia.pubfrontiersin.org This conversion can be initiated by both host and microbial enzymes. encyclopedia.pub In the human gut, commensal bacteria such as Ruminococcus gnavus and Clostridium sporogenes possess tryptophan decarboxylase and contribute to the conversion of dietary tryptophan into tryptamine. wikipedia.org The availability of tryptophan in the brain is a key factor in regulating the synthesis of tryptamine. nih.gov

The final step in the biosynthesis of this compound is the formation of an amide bond between the carboxyl group of heptadecanoic acid and the amino group of tryptamine. While the specific enzymes responsible for the synthesis of this compound have not been definitively identified, the reaction is characteristic of N-acyltransferases. These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an amine acceptor. In this case, heptadecanoyl-CoA would serve as the acyl donor and tryptamine as the acceptor. The existence of enzymes that catalyze the coupling of fatty acids and various biogenic amines, such as fatty acid amide hydrolase (FAAH), which can also function in a reverse manner to synthesize fatty acid amides under certain conditions, suggests a plausible enzymatic mechanism for this conjugation. nih.gov

Tryptophan Metabolism and Tryptamine Formation

Metabolic Fate and Biotransformation in Model Organisms (e.g., in vitro cellular systems, non-clinical animal models)

The metabolism of this compound would involve the cleavage of the amide bond, releasing its constituent parts, heptadecanoic acid and tryptamine, which would then enter their respective metabolic pathways.

The primary enzymatic pathway for the degradation of N-acylated amines like this compound is hydrolysis of the amide bond. An enzyme with this function is fatty acid amide hydrolase (FAAH). nih.gov FAAH is a membrane-bound enzyme known to hydrolyze a variety of fatty acid amides, including the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide, to their corresponding fatty acid and amine. nih.gov This suggests that FAAH or a similar amidohydrolase would be responsible for the breakdown of this compound into heptadecanoic acid and tryptamine.

Once liberated, heptadecanoic acid would be metabolized through β-oxidation. snmjournals.org This process involves a series of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration, oxidation, and thiolysis. utah.edu For an odd-chain fatty acid like heptadecanoic acid, β-oxidation proceeds by sequentially removing two-carbon acetyl-CoA units until the final three-carbon propionyl-CoA remains. nih.govsnmjournals.org This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. nih.govresearchgate.net

Tryptamine, upon its release, is primarily metabolized by monoamine oxidase (MAO) enzymes, which catalyze its oxidative deamination to form indole-3-acetaldehyde. This intermediate is then further oxidized to indole-3-acetic acid. nih.gov

Based on the known enzymatic degradation pathways, the primary biotransformation products of this compound in model organisms would be heptadecanoic acid and tryptamine. Further metabolism of these initial products would lead to a series of downstream metabolites.

From heptadecanoic acid, the key biotransformation products would be:

Acetyl-CoA: Generated from each round of β-oxidation.

Propionyl-CoA: The final three-carbon unit from the β-oxidation of an odd-chain fatty acid. nih.govsnmjournals.org

Succinyl-CoA: Formed from propionyl-CoA, allowing it to enter the citric acid cycle. nih.govresearchgate.net

From tryptamine, the main biotransformation products are:

Indole-3-acetaldehyde: The immediate product of tryptamine deamination by MAO.

Indole-3-acetic acid: The final oxidation product of tryptamine metabolism. nih.gov

Studies on the biotransformation of related compounds in cellular systems, such as HepG2 cells, have demonstrated the rapid metabolism of parent compounds and the appearance of various metabolites over time. encyclopedia.pub A similar approach could be used to definitively identify and quantify the biotransformation products of this compound.

Enzymatic Degradation Pathways

Regulation of Biosynthesis and Metabolism

The endogenous levels of this compound are governed by a multi-faceted regulatory network that controls both its synthesis (anabolism) and its breakdown (catabolism). This regulation occurs primarily through the modulation of enzyme activity and the availability of its constituent precursors: heptadecanoic acid and tryptamine.

Regulation of Biosynthesis

The biosynthesis of this compound is fundamentally dependent on the supply of its two precursors. The regulatory mechanisms for the synthesis of each precursor are distinct.

Regulation of Tryptamine Availability: Tryptamine is produced from the essential amino acid L-tryptophan via decarboxylation, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). mdpi.comfrontiersin.org The flux of tryptophan through this pathway is tightly regulated. Tryptophan is a substrate for several major metabolic routes, including the kynurenine pathway, which accounts for the majority of its degradation in the liver. frontiersin.org Physiological conditions can cause a significant re-wiring of tryptophan metabolism. For instance, under hypoxic (low oxygen) conditions in liver cells, the primary enzymes of the kynurenine pathway are suppressed, leading to an increased channeling of tryptophan towards the tryptamine branch. frontiersin.org This shift is due to the fact that the AADC enzyme (also known as DDC) does not require oxygen for its catalytic activity, unlike key enzymes in the kynurenine pathway. frontiersin.org

Regulation of Metabolism

The metabolic degradation of this compound is less characterized than its biosynthesis. However, based on its structure as a fatty acid amide, the primary metabolic step is expected to be the hydrolysis of the amide bond, releasing tryptamine and heptadecanoic acid. The regulation of this process would depend on the enzymes responsible for this cleavage and the subsequent metabolism of the resulting products.

Regulation of Tryptamine Metabolism: Once liberated, tryptamine is rapidly metabolized. A primary route is oxidative deamination by monoamine oxidase (MAO) to form indole-3-acetic acid. wikipedia.org Therefore, the activity of MAO is a key regulatory point for tryptamine levels. Additionally, studies suggest that tryptamine can be a substrate for the cytochrome P450 enzyme CYP2D6, which metabolizes it to tryptophol. nih.gov The expression and activity of these enzymes are influenced by genetic factors and the presence of other substances that can act as inhibitors or inducers.

Regulation of Heptadecanoic Acid Metabolism: Heptadecanoic acid, once cleaved from the tryptamide, enters the beta-oxidation pathway. The degradation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final cycle, which yields propionyl-CoA and acetyl-CoA. wikipedia.org The propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of reactions requiring enzymes such as propionyl-CoA carboxylase and the vitamin B12-dependent methylmalonyl-CoA mutase. wikipedia.org The efficiency of this pathway is thus regulated by the availability of these enzymes and essential cofactors like biotin (B1667282) and vitamin B12.

The following table summarizes the key regulatory factors influencing the metabolic pathways of this compound.

Table 1: Regulatory Factors in this compound Metabolism

| Regulator | Affected Molecule/Pathway | Mechanism of Action | Outcome | References |

|---|---|---|---|---|

| Hypoxia (Low Oxygen) | Tryptophan Metabolism | Suppression of the kynurenine pathway in the liver. | Increased shunting of tryptophan to tryptamine biosynthesis via AADC/DDC. | frontiersin.org |

| Propionyl-CoA Availability | Heptadecanoic Acid Biosynthesis | Serves as the primer for odd-chain fatty acid synthase. | Rate-limiting factor for heptadecanoic acid production. | wikipedia.orgmdpi.com |

| Long-Chain Acyl-CoAs | Fatty Acid Biosynthesis (general principle) | Act as allosteric modulators of transcriptional regulators (e.g., FasR in mycobacteria). | Feedback inhibition of fatty acid synthase gene expression. | nih.gov |

| Monoamine Oxidase (MAO) Activity | Tryptamine Metabolism | Catalyzes the oxidative deamination of tryptamine. | Regulates the breakdown rate of free tryptamine. | wikipedia.org |

| Vitamin B12 | Heptadecanoic Acid Metabolism | Cofactor for methylmalonyl-CoA mutase, an enzyme in the final step of odd-chain fatty acid oxidation. | Essential for the complete degradation of heptadecanoic acid via beta-oxidation. | wikipedia.org |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental to the analysis of heptadecanoic acid tryptamide, providing the necessary separation and sensitivity for its identification and measurement.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of fatty acid tryptamides. researchgate.net When coupled with appropriate detectors, HPLC offers high resolution and sensitivity.

Fluorescence Detection: For certain applications, HPLC combined with fluorescence detection is a powerful tool. A sensitive and reproducible method using HPLC with fluorescence detection has been developed for the quantification of lignoceric acid tryptamide (LAT) and behenic acid tryptamide (BAT), with heptadecanoyl-2-(3-indolyl)ethane amide used as an internal standard. This method achieves a detection limit in the picogram range (30 pg/run), demonstrating its high sensitivity. researchgate.net

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) provides a highly specific and sensitive analytical platform for identifying and quantifying a wide range of lipids, including heptadecanoic acid. creative-proteomics.com This technique is invaluable for complex biological samples where numerous compounds may be present. creative-proteomics.comcaymanchem.com The use of an analytical standard with a purity of ≥99.0% as determined by HPLC is crucial for accurate quantification. sigmaaldrich.com94117.net

Table 1: HPLC Methods for Fatty Acid Tryptamide Analysis

| Technique | Detector | Key Features | Reference |

|---|---|---|---|

| HPLC | Fluorescence | High sensitivity (picogram range), reproducible quantification. | researchgate.net |

| HPLC | Mass Spectrometry (MS) | High specificity and sensitivity, suitable for complex matrices. | creative-proteomics.comcaymanchem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Tryptamide Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of fatty acids and their derivatives, including tryptamides. sigmaaldrich.comnih.gov Fatty acids are often derivatized to their more volatile fatty acid methyl esters (FAMEs) before GC analysis. sigmaaldrich.comsigmaaldrich.com

A reliable GC procedure has been established for determining the presence of fatty acid tryptamides (FATs) in products like cocoa. nih.gov The precision of this method was confirmed by repeatedly analyzing samples with varying concentrations of cocoa shells, demonstrating that specific FATs are good markers. nih.gov Furthermore, heptadecanoic acid itself is frequently used as an internal standard for the quantification of other fatty acids in plasma by both GC-MS and LC-MS. caymanchem.combiomol.comnih.gov

Application of Stable Isotope Tracers in Metabolic Studies

Stable isotope tracers are powerful tools for investigating the in vivo metabolism of lipids like fatty acids and triglycerides. maastrichtuniversity.nlnih.gov By labeling a molecule with a stable isotope, such as ¹³C, its journey through metabolic pathways can be tracked using mass spectrometry. maastrichtuniversity.nlnih.govnih.gov

This methodology allows researchers to determine the rates of various metabolic processes, including:

Fatty acid synthesis and uptake: The incorporation of labeled precursors into fatty acids reveals the relative contributions of de novo synthesis versus uptake from external sources. nih.gov

Plasma free fatty acid kinetics: Continuous infusion of labeled fatty acids helps in determining their rate of appearance, disappearance, and oxidation. maastrichtuniversity.nl

Triglyceride metabolism: The use of stable isotope-labeled tracers can elucidate the pathways of triglyceride synthesis and secretion. nih.gov

Heptadecanoic acid has been used as an internal standard in studies employing stable-isotope-labeled substrates for metabolic research. nih.gov For instance, in studies tracking [1-¹³C]palmitic and [1-¹³C]oleic acids in plasma, heptadecanoic acid serves as a crucial reference for accurate quantification. nih.gov This approach provides detailed insights into lipid metabolism that would be unattainable with static concentration measurements alone. nih.govspringernature.com

Mass Spectrometry-Based Metabolomics and Lipidomics for Contextual Analysis

Metabolomics and lipidomics are comprehensive approaches that aim to identify and quantify a large number of metabolites or lipids in a biological sample, respectively. metabolomicscentre.camdpi.com These "omics" technologies, predominantly based on mass spectrometry, provide a snapshot of the metabolic state of an organism and can reveal how it is perturbed by various factors. clinexprheumatol.orgnih.gov

Untargeted metabolomics and lipidomics can identify a wide array of N-acyl lipids, including those derived from tryptamine (B22526). nih.gov These studies highlight the diversity of fatty acid attachments to various amine headgroups. nih.gov In the context of disease research, metabolomics has been used to identify differential metabolites, including heptadecanoic acid, that can distinguish between patient groups and healthy controls. clinexprheumatol.orgfrontiersin.org

These large-scale analyses place the study of individual compounds like this compound into a broader biological context, helping to uncover its functional roles and interactions within complex metabolic networks. tum.de

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lignoceric acid tryptamide (LAT) |

| Behenic acid tryptamide (BAT) |

| Heptadecanoyl-2-(3-indolyl)ethane amide |

| Heptadecanoic acid |

| [1-¹³C]palmitic acid |

| [1-¹³C]oleic acid |

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations for Target Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding of a ligand, such as Heptadecanoic acid tryptamide, to a protein target and to study the stability and dynamics of the resulting complex. Although specific docking studies for this compound are not widely published, research on analogous N-acyl tryptamines and fatty acid amides highlights potential protein targets and the utility of these methods.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. For N-acyl tryptamines, potential targets include nuclear receptors and enzymes involved in lipid signaling. For instance, molecular modeling and docking studies on other N-acyl tryptamines have investigated their interactions with the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). researchgate.net These studies suggest that even subtle differences in the chemical structure of the indole (B1671886) portion of the molecule can lead to unique binding modes, determining whether the compound acts as an agonist or an antagonist. researchgate.net

A primary target for many fatty acid amides is the Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for their degradation. nih.govmdpi.com Docking simulations of inhibitors into the active site of FAAH have been crucial for understanding their mechanism of action and for designing more potent and selective compounds. nih.gov These simulations typically show the ligand's acyl chain occupying a hydrophobic channel within the enzyme. nih.gov Given its structure, this compound is a plausible substrate or inhibitor for FAAH, and docking studies could elucidate its binding mode within the enzyme's catalytic site, which contains a characteristic Ser-Ser-Lys catalytic triad. nih.gov

Molecular dynamics simulations complement docking by providing insights into the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of binding poses predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. Such studies have been employed to understand the interaction of ligands with cannabinoid receptors (CB1 and CB2), which are also potential, though less direct, targets for N-acyl tryptamines. nih.gov

Table 1: Potential Protein Targets for this compound Based on Studies of Related Compounds

| Protein Target | Function | Rationale for Interaction | Computational Method |

| Fatty Acid Amide Hydrolase (FAAH) | Enzyme that degrades fatty acid amides. nih.govmdpi.com | Structural similarity to known FAAH substrates and inhibitors. nih.gov | Molecular Docking, MD Simulations |

| Cannabinoid Receptors (CB1, CB2) | G-protein coupled receptors in the endocannabinoid system. nih.gov | N-acyl tryptamines are considered endocannabinoid-like mediators. researchgate.net | Molecular Docking, MD Simulations |

| Pregnane X Receptor (PXR) | Nuclear receptor involved in xenobiotic metabolism. researchgate.net | N-oleoyl tryptamine (B22526) has been shown to activate PXR. researchgate.net | Molecular Docking |

| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor. researchgate.net | Chemically modified tryptamines can modulate AhR activity. researchgate.net | Molecular Docking |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Nuclear receptors involved in lipid metabolism. researchgate.net | Other fatty acid amides are known to be PPARα agonists. researchgate.net | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been detailed in the literature, studies on related fatty acid amides, particularly FAAH inhibitors, demonstrate the approach. nih.govnih.gov

QSAR studies typically involve calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). A statistical model, often based on multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values for enzyme inhibition).

For example, a QSAR study on a series of biphenyl-3-yl alkylcarbamates as FAAH inhibitors revealed that the inhibitory activity was inversely correlated with the lipophilicity of a portion of the molecule. nih.gov Another QSAR study on fatty acid derivatives as lubricant additives used quantum chemical descriptors like total energy and dipole moment to predict their performance. researchgate.net

A hypothetical QSAR study for a series of N-acyl tryptamines, including this compound, could explore how variations in the length and saturation of the fatty acid chain affect their activity at a specific target, such as FAAH or a cannabinoid receptor. The resulting model could then be used to predict the activity of new, unsynthesized analogues and guide the design of compounds with optimized properties.

Table 2: Example of Descriptors and Models Used in QSAR Studies of Fatty Acid Amides

| Compound Class | Target/Activity | Descriptors Used | Statistical Model | Key Finding | Reference |

| Biphenyl-3-yl alkylcarbamates | FAAH Inhibition | Size, Shape, Flexibility, Lipophilicity | Not specified | Activity was influenced by the nature of the N-portion of the carbamate. | nih.gov |

| Phenol-containing FAAH inhibitors | FAAH Inhibition | Lipophilicity of the phenol (B47542) group | QSAR Model | Activity was inversely correlated with the lipophilicity of the phenol. | nih.gov |

| Fatty Acid Derivatives | Lubricant Performance (Wear Rate) | Total Energy, Dipole Moment, Softness | Linear Regression | Models successfully predicted wear rate performance. | researchgate.net |

| Natural Fatty Acids | Various (Antifungal, Antibacterial, etc.) | Not specified | QSAR | Predicted strong biological activities for various fatty acids. | mdpi.com |

Bioinformatics Approaches for Pathway Analysis and Enzyme Prediction

Bioinformatics tools are essential for placing a compound like this compound into a broader biological context by predicting its involvement in metabolic and signaling pathways and identifying the enzymes that may act upon it.

One application of bioinformatics is in "metabologenomics," which combines metabolomics data with genome mining. nih.gov For instance, studies on bacteria have used tools like antiSMASH and BlastKOALA to analyze bacterial genomes for Biosynthetic Gene Clusters (BGCs). nih.gov This approach can predict the metabolic potential of an organism to produce certain classes of compounds. In a study of Lacinutrix shetlandiensis, this method predicted the presence of a tryptophan decarboxylase (TDC), an enzyme that produces tryptamine, the precursor to all N-acyl tryptamines. nih.gov The presence of such an enzyme in an organism suggests that it can produce a pool of tryptamine that can then be acylated by N-acyltransferases to form various N-acyl tryptamines, potentially including this compound if the corresponding fatty acid is available.

Furthermore, bioinformatics tools are used for molecular networking, a technique that organizes metabolomics data based on spectral similarity. This can help to identify known compounds in a complex biological extract and annotate related, potentially novel, structures. nih.govresearchgate.net In studies of microbial extracts, molecular networking has successfully identified clusters of N-acyl tryptamines and their derivatives, such as β-carbolines, for which N-acyl tryptamines are known precursors. nih.gov

Pathway databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome can be used to hypothesize the metabolic fate of this compound. Based on the metabolism of related endocannabinoids like anandamide (B1667382), potential catabolic pathways for this compound could involve: nih.gov

Hydrolysis: Cleavage of the amide bond by FAAH or a similar hydrolase to yield heptadecanoic acid and tryptamine. nih.gov

Oxidation: Oxygenation of the fatty acid chain by cyclooxygenase-2 (COX-2) or cytochrome P450 (CYP450) enzymes, leading to a variety of oxidized metabolites with their own potential biological activities. nih.gov

These predicted pathways can then be experimentally validated. For example, the metabolism of this compound could be studied in vitro using liver microsomes (a source of CYP450 enzymes) or recombinant FAAH, with the resulting metabolites identified by mass spectrometry.

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Undiscovered Biological Roles and Precise Mechanisms of Action

The biological significance of heptadecanoic acid tryptamide remains largely unexplored. Future research should prioritize investigating its potential roles in cellular and physiological processes. Heptadecanoic acid itself is recognized as a biomarker for dairy fat intake and has been linked to metabolic health, with some studies suggesting an inverse association with the risk of type 2 diabetes and cardiovascular disease. nih.govnih.gov The conjugation with tryptamine (B22526), a molecule with its own neuroactive and bioregulatory properties, suggests that the tryptamide derivative could possess unique biological activities distinct from its individual components.

Key research questions to address include:

Interaction with Cellular Receptors and Enzymes: Does this compound bind to and modulate the activity of specific receptors, such as G protein-coupled receptors (GPCRs), or enzymes involved in lipid or amine metabolism? The structural similarity of the tryptamine moiety to serotonin (B10506) suggests potential interactions with serotonergic pathways. google.com

Metabolic Fate and Signaling Pathways: How is this compound metabolized in biological systems? Does it influence lipid metabolism, inflammatory pathways, or endoplasmic reticulum (ER) stress, similar to other fatty acids? nih.gov Investigating its impact on signaling cascades like the phosphoinositide 3-kinase/Akt pathway, which is affected by heptadecanoic acid in some cancer cells, would be a valuable starting point. nih.gov

Role in Inter-kingdom Signaling: Given that heptadecanoic acid can be produced by gut microbiota and is involved in crosstalk with these microorganisms, it is plausible that its tryptamide derivative could also play a role in host-microbe interactions. nih.govfrontiersin.org Research could explore its effects on the composition and function of the gut microbiome.

Development of Novel Synthetic Methodologies for this compound and Advanced Analogs

The availability of pure this compound and its analogs is crucial for detailed biological evaluation. While standard synthesis methods exist, often involving the reaction of tryptamine with a fatty acid chloride like margaroyl chloride, these can have limitations in terms of yield and selectivity. chemsrc.comgoogle.com

Future research in synthetic chemistry could focus on:

Greener and More Efficient Synthesis: Developing novel, cost-effective, and environmentally friendly synthetic routes is a key objective. This could involve exploring solvent-free reaction conditions, microwave-assisted synthesis, or the use of more efficient coupling reagents to improve yields and reduce by-products. google.commdpi.com A German patent describes a one-step synthesis using the coupling reagent HBTU under mild conditions, which could be a foundation for further optimization. google.com

Synthesis of Advanced Analogs: The systematic synthesis of a library of analogs would be invaluable for structure-activity relationship (SAR) studies. Modifications could include:

Varying the length and saturation of the fatty acid chain. wikipedia.org

Introducing functional groups (e.g., hydroxyl, carboxyl) onto the fatty acid or the indole (B1671886) ring of tryptamine.

Replacing the tryptamine moiety with other biogenic amines or synthetic amine derivatives.

Labeled Compounds for Mechanistic Studies: The synthesis of isotopically labeled (e.g., with ¹¹C, ¹³C, or ¹⁴C) versions of this compound would be instrumental for tracing its metabolic fate, distribution in tissues, and interaction with biological targets. nih.gov

Exploration of Academic Applications (e.g., as chemical probes for biological pathways)

With its distinct chemical structure, this compound and its synthetic analogs hold promise as chemical probes for dissecting complex biological pathways.

Probing Lipid-Protein Interactions: As an amphiphilic molecule, it could be used to investigate the binding pockets of lipid-sensing proteins or enzymes involved in fatty acid metabolism.

Investigating Tryptamine-Related Pathways: Analogs could be designed to selectively target or report on the activity of pathways involving tryptamine or related endogenous signaling molecules.

Biomarker Discovery and Validation: The presence of fatty acid tryptamides in natural products like cocoa suggests they could serve as biomarkers for quality control or to determine the origin of food products. google.com For instance, lignoceric acid tryptamide and behenic acid tryptamide are used to assess the cocoa shell content in cocoa butter. google.com Further investigation may reveal similar applications for this compound in other contexts.

Investigation of Agricultural or Industrial Relevance

The potential applications of this compound extend beyond fundamental biology into more applied fields.

Agricultural Applications: Some fatty acids and their derivatives exhibit semiochemical properties, acting as pheromones or allomones that influence insect behavior. wikipedia.org Heptadecanoic acid itself acts as an attractant for some insect species and a repellent for others. wikipedia.orgfoodb.ca It is conceivable that this compound or its analogs could be developed as novel, species-specific pest control agents or as beneficial agents in agriculture. For example, some bacteria produce metabolites that promote plant growth and protect against pathogens. researchgate.net

Industrial Applications: Fatty acids are widely used in industrial applications, including the production of lubricants, surfactants, and specialty chemicals. atamankimya.comnih.gov The unique properties of this compound, combining a long hydrocarbon tail with a polar indole group, could make it a candidate for novel materials, emulsifiers, or surface-active agents in non-food and non-pharmaceutical products. Its potential as a component in biodegradable materials could also be an area of exploration.

Q & A

Q. What are the established synthetic routes and characterization methods for heptadecanoic acid tryptamide?

this compound is typically synthesized via amide bond formation between heptadecanoic acid and tryptamine. Key steps include activating the carboxylic acid (e.g., using carbodiimides like EDC or DCC) and coupling with tryptamine under inert conditions. Post-synthesis, characterization requires 1H/13C NMR to confirm amide bond formation and absence of unreacted precursors, LC-MS for purity assessment (>95%), and FT-IR to validate functional groups (e.g., N-H stretching at ~3300 cm⁻¹). Ensure proper solvent removal and purification via column chromatography to eliminate side products .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 280 nm, leveraging tryptophan’s indole moiety) is standard for quantification. For enhanced sensitivity in biological samples, LC-MS/MS using multiple reaction monitoring (MRM) transitions is preferred. Calibration curves should span 0.1–100 µM, with deuterated internal standards (e.g., d4-tryptamine) to correct for matrix effects. Validate methods using spike-recovery experiments (>85% recovery in plasma/brain homogenates) .

Q. What in vitro bioactivity assays are appropriate for screening this compound?

Begin with cell viability assays (e.g., MTT or resazurin reduction) to assess cytotoxicity across concentrations (1–100 µM). For receptor-targeted studies, use competitive binding assays (e.g., radioligand displacement for serotonin or TRP channels). Include positive controls (e.g., serotonin for 5-HT receptors) and normalize data to vehicle-treated groups. Triplicate experiments with ANOVA and post-hoc tests (p < 0.05) are critical for reproducibility .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies :

- pH stability : Incubate in buffers (pH 2–9, 37°C, 24 hrs) and quantify degradation via HPLC.

- Thermal stability : Heat samples (40–80°C, 1–48 hrs) and monitor decomposition kinetics.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.

Use Arrhenius equations to predict shelf-life and identify degradation products via HR-MS .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanistic interactions of this compound with lipid bilayers or proteins?

- Molecular dynamics simulations : Model compound insertion into lipid bilayers (e.g., POPC membranes) using GROMACS. Analyze parameters like lateral diffusion coefficients and hydrogen bonding.

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized receptors (e.g., GPCRs).

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions. Validate findings with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Q. How can contradictory data on this compound’s bioactivity be resolved?

Contradictions often arise from methodological variability. Address this by:

- Cross-laboratory validation : Replicate studies using identical protocols (e.g., cell lines, serum concentrations).

- Meta-analysis : Pool data from multiple studies and apply random-effects models to account for heterogeneity.

- Dose-response re-evaluation : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify non-linear effects.

Reference systematic review guidelines (e.g., PRISMA) to ensure transparency .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetics and efficacy?

- Rodent models : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) and collect plasma/brain samples at t = 0.5, 1, 2, 4, 8, 24 hrs. Calculate AUC, Cmax, t½ using non-compartmental analysis (Phoenix WinNonlin).

- Knockout mice : Use 5-HT1A or TRPV1 knockouts to isolate target-specific effects.

- Microdialysis : Monitor neurotransmitter release (e.g., serotonin) in specific brain regions post-administration .

Q. How can computational modeling enhance the design of this compound derivatives?

- QSAR models : Train on existing bioactivity data (IC50, EC50) to predict substituent effects. Use descriptors like logP, polar surface area, and H-bond donors.

- Docking studies : Screen derivatives against crystal structures of target proteins (e.g., 5-HT2A PDB: 6WGT). Prioritize compounds with ΔG < −8 kcal/mol.

- ADMET prediction : Use SwissADME or ADMETLab to filter candidates with favorable absorption and low hepatotoxicity .

Methodological Best Practices

- Data reporting : Follow CHEM21 guidelines for experimental reproducibility, including raw data deposition in repositories like Zenodo .

- Statistical rigor : Predefine sample sizes (power analysis, α = 0.05, β = 0.2) and avoid post-hoc exclusion of outliers without justification .

- Literature review : Use SciFinder and Reaxys for comprehensive patent/paper searches, prioritizing studies with full experimental details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.